molecular formula C8H7ClN2O B8673995 4-(2-Butynyloxy)-6-chloropyrimidine CAS No. 405930-64-5

4-(2-Butynyloxy)-6-chloropyrimidine

Cat. No. B8673995
M. Wt: 182.61 g/mol
InChI Key: GEGGIEGNUJVDJB-UHFFFAOYSA-N
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Patent
US07732448B2

Procedure details

1.05 g of sodium hydride (60% oil suspension) was suspended in 24 ml of tetrahydrofuran. 8 ml of tetrahydrofuran solution of 1.42 g of 2-butyn-1-ol was added dropwise at room temperature therein slowly, and the mixture was stirred for 20 minutes. Into the mixture was added dropwise 8 ml of tetrahydrofuran solution of 3 g of 4,6-dichloropyrimidine at 0° C. slowly, and stirred for 4 hours. The reaction mixture was poured into a saturated ammonium chloride aqueous solution, and the mixture was extracted with chloroform three times. The organic layers were washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to obtain 3.16 g of 4-chloro-6-(2-butynyloxy) pyrimidine.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
1.42 g
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[C:4]#[C:5][CH3:6].[Cl:8][C:9]1[CH:14]=[C:13](Cl)[N:12]=[CH:11][N:10]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:8][C:9]1[CH:14]=[C:13]([O:7][CH2:3][C:4]#[C:5][CH3:6])[N:12]=[CH:11][N:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
slowly, and the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform three times
WASH
Type
WASH
Details
The organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OCC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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